3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
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Overview
Description
3-AMINO-N-(2,4-DIMETHOXYPHENYL)-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[2,3-b]naphthyridine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N-(2,4-DIMETHOXYPHENYL)-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxyphenylamine with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with a thieno[2,3-b]naphthyridine precursor under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-N-(2,4-DIMETHOXYPHENYL)-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-AMINO-N-(2,4-DIMETHOXYPHENYL)-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-AMINO-N-(2,4-DIMETHOXYPHENYL)-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(1-{[(cyanoimino)(5-quinolinylamino) methyl] amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
3-AMINO-N-(2,4-DIMETHOXYPHENYL)-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE stands out due to its unique thieno[2,3-b]naphthyridine core, which imparts distinct biological activities and potential therapeutic applications. Its specific structure allows for diverse chemical modifications, making it a versatile compound in research and development .
Properties
Molecular Formula |
C21H24N4O3S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C21H24N4O3S/c1-4-25-8-7-15-12(11-25)9-14-18(22)19(29-21(14)24-15)20(26)23-16-6-5-13(27-2)10-17(16)28-3/h5-6,9-10H,4,7-8,11,22H2,1-3H3,(H,23,26) |
InChI Key |
ZUUKTHSRILHXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)OC)OC)N |
Origin of Product |
United States |
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